molecular formula C16H14O4S B14637686 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- CAS No. 51762-79-9

1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-

Cat. No.: B14637686
CAS No.: 51762-79-9
M. Wt: 302.3 g/mol
InChI Key: NCTJFWCHGUDCDM-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- is a derivative of terephthalic acid, which is a dicarboxylic acid. This compound is characterized by the presence of a 4-ethylphenylthio group attached to the benzene ring. It is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be achieved through several methods. One common method involves the reaction of terephthalic acid with 4-ethylthiophenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thio group to a thiol or even to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylphenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- can be compared with other similar compounds such as:

    Phthalic acid: 1,2-Benzenedicarboxylic acid, which has different substitution patterns and properties.

    Isophthalic acid: 1,3-Benzenedicarboxylic acid, which also differs in its chemical behavior.

    Terephthalic acid: The parent compound without the ethylphenylthio group.

These comparisons highlight the unique properties of 1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]- and its specific applications in various fields.

Properties

CAS No.

51762-79-9

Molecular Formula

C16H14O4S

Molecular Weight

302.3 g/mol

IUPAC Name

2-(4-ethylphenyl)sulfanylterephthalic acid

InChI

InChI=1S/C16H14O4S/c1-2-10-3-6-12(7-4-10)21-14-9-11(15(17)18)5-8-13(14)16(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20)

InChI Key

NCTJFWCHGUDCDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)SC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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